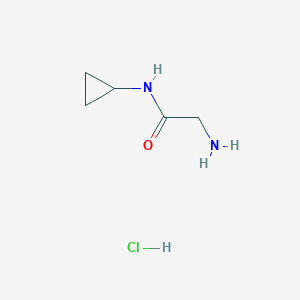

2-amino-N-cyclopropylacetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-cyclopropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXKHNOFSUODKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585825 | |

| Record name | N-Cyclopropylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670253-51-7 | |

| Record name | N-Cyclopropylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Cyclopropylglycinamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-cyclopropylacetamide hydrochloride (CAS 120436-02-4): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-cyclopropylacetamide hydrochloride, with the CAS number 120436-02-4, is a versatile chemical intermediate playing a significant role in modern pharmaceutical research and development. Its unique structural features, particularly the presence of a cyclopropyl moiety, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of potential drug candidates, particularly for neurological disorders and as enzyme inhibitors, and presents a generalized experimental workflow for its application in drug discovery.

Chemical and Physical Properties

This compound, also known by its synonym N-Cyclopropylglycinamide hydrochloride, is a white powder.[1] The hydrochloride salt form of the parent compound, 2-amino-N-cyclopropylacetamide, enhances its solubility and stability, making it more amenable for use in various chemical reactions and biological assays.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120436-02-4 | [1] |

| Synonyms | N-Cyclopropylglycinamide hydrochloride | [1] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 167-171 °C | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Role in Pharmaceutical Research and Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[1] Its utility spans several areas of drug discovery, as outlined below.

Neurological Disorders

This compound is frequently utilized in the development of drugs targeting neurological disorders.[1] The cyclopropyl group can impart conformational rigidity to the final molecule, which can lead to higher binding affinity and selectivity for specific receptors or enzymes in the central nervous system.

Enzyme Inhibition

This compound serves as a scaffold in the synthesis of various enzyme inhibitors.[1] The amino and acetamide functionalities provide reactive sites for further chemical modifications, allowing for the design of molecules that can fit into the active sites of target enzymes and modulate their activity.

Experimental Protocols: A Generalized Workflow

Objective: To synthesize a novel compound (Target Molecule) from this compound and evaluate its biological activity.

Materials:

-

This compound

-

An appropriate coupling partner (e.g., a carboxylic acid, sulfonyl chloride, or aldehyde/ketone)

-

Coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation)

-

Bases (e.g., triethylamine, diisopropylethylamine)

-

Solvents (e.g., dichloromethane, dimethylformamide, acetonitrile)

-

Purification materials (e.g., silica gel for column chromatography)

-

Analytical instruments (e.g., NMR, LC-MS for characterization)

-

Biological assay components (target enzyme/receptor, substrates, buffers, detection reagents)

Methodology:

-

Reaction Setup: Dissolve this compound and a chosen coupling partner in an appropriate solvent.

-

Coupling Reaction: Add a suitable base to neutralize the hydrochloride and then introduce the coupling reagents to facilitate the formation of the desired chemical bond (e.g., an amide bond). The reaction is typically stirred at room temperature or heated as necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized Target Molecule using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Biological Evaluation: Screen the Target Molecule in a relevant biological assay (e.g., an enzyme inhibition assay or a receptor binding assay) to determine its activity. This often involves determining key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki).

Visualization of Role in Drug Discovery

The following diagrams illustrate the logical flow of utilizing this compound in a typical drug discovery pipeline.

Caption: Generalized workflow for the synthesis and biological evaluation of a novel drug candidate starting from this compound.

Caption: Logical relationship illustrating the role of this compound as a key intermediate in the development of therapeutic drug candidates.

Conclusion

This compound is a commercially available and valuable building block for medicinal chemists and drug discovery scientists. Its utility as a key intermediate in the synthesis of compounds targeting neurological disorders and for the development of enzyme inhibitors is well-recognized. While specific examples of its incorporation into late-stage clinical candidates are not widely publicized, its structural motifs are of high interest in contemporary drug design. The generalized workflow presented here provides a foundational understanding of how this intermediate can be leveraged in the early stages of drug discovery to generate novel molecules with therapeutic potential. Further research and publication of its applications will undoubtedly continue to highlight its importance in the field.

References

Elucidation of the Molecular Structure of N-Cyclopropylglycinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the structural elucidation of N-Cyclopropylglycinamide hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this document presents a robust, generalized workflow employing standard analytical techniques. It provides detailed hypothetical experimental protocols and data that would be anticipated from such an analysis, serving as a practical template for the characterization of this and similar novel chemical entities. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.

Proposed Structure and Elucidation Strategy

Based on its chemical name, the proposed structure of N-Cyclopropylglycinamide hydrochloride is presented below. The elucidation strategy involves a multi-pronged analytical approach to confirm the connectivity, stereochemistry, and three-dimensional arrangement of the atoms within the molecule.

A logical workflow for the structure elucidation process is outlined in the following diagram:

Spectroscopic and Spectrometric Analysis

Mass Spectrometry

Experimental Protocol:

High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample (approximately 1 mg) is dissolved in a suitable solvent such as methanol or acetonitrile (1 mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Data:

The empirical formula of N-Cyclopropylglycinamide is C₅H₁₀N₂O. The hydrochloride salt is C₅H₁₁ClN₂O with a molecular weight of 150.61 g/mol . The ESI-MS would show the protonated molecule of the free base [C₅H₁₀N₂O + H]⁺.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 115.0866 | 115.0868 |

| [M+Na]⁺ | 137.0685 | 137.0687 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. The sample (5-10 mg) would be dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish proton-proton and proton-carbon correlations, respectively.

Hypothetical NMR Data (in D₂O):

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |

| ~3.90 | s, 2H (α-CH₂) | ~172.0 | C=O (Amide) |

| ~2.60 | m, 1H (Cyclopropyl CH) | ~55.0 | α-CH₂ |

| ~0.90 | m, 2H (Cyclopropyl CH₂) | ~30.0 | Cyclopropyl CH |

| ~0.70 | m, 2H (Cyclopropyl CH₂) | ~7.0 | Cyclopropyl CH₂ |

Single-Crystal X-ray Crystallography

For an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the crystal packing, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol

Crystal Growth: Single crystals of N-Cyclopropylglycinamide hydrochloride would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether).

Data Collection and Structure Solution: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data would be processed, and the structure solved using direct methods and refined by full-matrix least-squares on F².

The workflow for a typical X-ray crystallography experiment is depicted below:

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 819.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.220 |

| R-factor | < 0.05 |

Conclusion

The structural elucidation of N-Cyclopropylglycinamide hydrochloride would be definitively achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and single-crystal X-ray crystallography. While MS would confirm the molecular weight and elemental composition, NMR spectroscopy would provide detailed information about the chemical environment and connectivity of the atoms. Finally, X-ray crystallography would offer an unambiguous three-dimensional structure, confirming the atomic arrangement and providing precise geometric parameters. The methodologies and hypothetical data presented in this guide provide a comprehensive framework for the characterization of this and other novel small molecules in a drug discovery and development setting.

2-amino-N-cyclopropylacetamide hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical research. This document includes its molecular formula and weight, detailed experimental protocols for its synthesis and analysis, and a logical diagram illustrating its chemical relationship with its free base form.

Core Compound Data

Quantitative data for this compound and its corresponding free base, 2-amino-N-cyclopropylacetamide, are summarized below. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.[1]

| Property | This compound | 2-amino-N-cyclopropylacetamide (Free Base) |

| Molecular Formula | C₅H₁₁ClN₂O[2][3] or C₅H₁₀N₂O·HCl[1] | C₅H₁₀N₂O[4] |

| Molecular Weight | 150.61 g/mol [1][3] | 114.15 g/mol [4] |

| CAS Number | 670253-51-7[3] or 120436-02-4[1] | 120436-02-4[4] |

| Appearance | White powder[1] | Not specified |

| Melting Point | 167-171 °C[1] | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloro-N-cyclopropylacetamide.

Step 1: Amination of 2-chloro-N-cyclopropylacetamide

This procedure is adapted from a general method for the amination of 2-chloro-N-substituted acetamides.

-

Materials:

-

2-chloro-N-cyclopropylacetamide

-

Aqueous ammonia (Ammonia water)

-

Reaction vessel

-

-

Procedure:

-

In a suitable reaction vessel, charge 2-chloro-N-cyclopropylacetamide and an excess of aqueous ammonia.

-

The reaction mixture is stirred at a controlled temperature, for instance, 40°C, for a sufficient duration to ensure the completion of the reaction (typically monitored by a chromatographic method like GC or TLC until the starting material is consumed).

-

Upon completion, the excess ammonia and water are removed under reduced pressure to yield the crude 2-amino-N-cyclopropylacetamide.

-

Step 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to form the hydrochloride salt.

-

Materials:

-

Crude 2-amino-N-cyclopropylacetamide

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous solvent (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve the crude 2-amino-N-cyclopropylacetamide in a minimal amount of an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with continuous stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum to yield this compound.

-

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the amino and carbonyl groups, and the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound. As direct analysis of underivatized amino acids can be challenging, a pre-column derivatization method is often employed.

-

Column: A reversed-phase column, such as a C8 or C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size), is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) is commonly used.

-

Derivatization Agent: Phenyl isothiocyanate (PITC) is a common pre-column derivatization reagent for amino acids.

-

Detection: The derivatized analyte can be detected using a UV detector at an appropriate wavelength (e.g., 234 nm for PITC derivatives).

-

Procedure:

-

Prepare a standard solution of the sample.

-

Derivatize the sample with PITC according to established protocols.

-

Inject the derivatized sample into the HPLC system.

-

The purity is determined by the peak area percentage of the main component.

-

Logical Relationships

The following diagram illustrates the chemical transformation of the free base, 2-amino-N-cyclopropylacetamide, into its hydrochloride salt through the addition of hydrochloric acid.

Caption: Formation of the hydrochloride salt from the free base.

References

Unveiling 2-Amino-N-cyclopropylacetamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide hydrochloride (CAS No. 670253-51-7) is a versatile synthetic intermediate that has garnered interest within the pharmaceutical and biochemical research sectors. Its unique structural motif, featuring a cyclopropylamine moiety, makes it a valuable building block in the design of novel therapeutic agents, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on its role as a key intermediate in drug development. While detailed pharmacological data on the compound itself is limited in publicly available literature, this document will explore the properties of structurally related molecules to infer its potential biological activities and mechanisms of action.

Introduction: Discovery and Significance

The precise origins and discovery of this compound are not extensively documented in readily accessible scientific literature. Its emergence is closely tied to the broader exploration of small molecules bearing cyclopropyl groups in medicinal chemistry. The cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] Its hydrochloride salt form enhances solubility and stability, making it amenable to a variety of synthetic transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 670253-51-7 | ECHEMI |

| Molecular Formula | C5H11ClN2O | ECHEMI |

| Molecular Weight | 150.61 g/mol | ECHEMI |

| Synonyms | N-Cyclopropylglycinamide hydrochloride | Chem-Impex |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in water |

Synthesis and Manufacturing

While a definitive, seminal publication detailing the first synthesis of this compound is not readily apparent, a plausible and commonly employed synthetic route can be extrapolated from general methods for the preparation of N-substituted 2-aminoacetamides.

General Synthetic Approach

A common strategy for the synthesis of this class of compounds involves a two-step process:

-

N-acylation of cyclopropylamine: Reaction of cyclopropylamine with a protected aminoacetyl chloride (e.g., chloroacetyl chloride or a Boc-protected glycine derivative).

-

Introduction of the amino group: Subsequent displacement of the chloro group with an amine source (e.g., ammonia or a protected amine) or deprotection of the protected amino group.

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established chemical literature for similar transformations.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

-

To a stirred solution of cyclopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

-

The crude 2-chloro-N-cyclopropylacetamide is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, in a sealed pressure vessel.

-

The mixture is heated to a temperature between 80-120 °C for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2-amino-N-cyclopropylacetamide.

Step 3: Formation of the Hydrochloride Salt

-

The purified 2-amino-N-cyclopropylacetamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Potential Pharmacological Applications and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its structural motifs are present in a number of biologically active compounds, suggesting potential areas of therapeutic interest. The N-cyclopropylacetamide moiety is found in molecules investigated for a range of activities.

Inferred Areas of Interest

-

Neurological Disorders: The compound is frequently cited as an intermediate for drugs targeting the central nervous system.[1] The cyclopropyl group can influence blood-brain barrier permeability and receptor binding affinity.

-

Enzyme Inhibition: Its structure makes it a candidate for screening as an inhibitor of various enzymes, particularly those involved in neurotransmitter metabolism or signaling pathways.[1]

-

Receptor Modulation: The primary amine and amide functionalities provide opportunities for interactions with a variety of receptors in the central and peripheral nervous systems.

Experimental Data and Analysis

Currently, there is a lack of publicly available, peer-reviewed experimental data specifically detailing the in-vitro or in-vivo activity of this compound. The majority of available information pertains to its use as a synthetic precursor.

Visualizations

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a valuable chemical entity, primarily serving as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. While its own pharmacological profile is not well-defined in the public domain, its structural components suggest a range of possibilities for its application in drug discovery, particularly in the development of agents targeting the central nervous system. Future research efforts could focus on the direct biological evaluation of this compound and its close analogs to uncover any intrinsic therapeutic potential. Furthermore, the development and publication of detailed and optimized synthetic protocols would be of significant benefit to the medicinal chemistry community.

References

Potential Therapeutic Targets of 2-Amino-N-cyclopropylacetamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide hydrochloride is a versatile chemical scaffold that serves as a key building block in the synthesis of novel therapeutic agents. While the compound itself is primarily recognized as a pharmaceutical intermediate, its derivatives have shown significant potential in modulating critical biological pathways implicated in a range of diseases. This technical guide explores the potential therapeutic targets of compounds derived from the 2-amino-N-cyclopropylacetamide core, focusing on two prominent areas: microtubule dynamics in oncology and N-methyl-D-aspartate (NMDA) receptor antagonism in neuroscience. This document provides an in-depth analysis of the mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development.

Introduction

The unique structural features of the 2-amino-N-cyclopropylacetamide moiety, particularly the presence of a cyclopropyl group, offer significant advantages in medicinal chemistry. The cyclopropyl ring can enhance metabolic stability, improve potency, and provide conformational rigidity, making it an attractive component in the design of novel drugs.[1] This guide delves into the therapeutic potential of derivatives incorporating this scaffold, highlighting their interactions with specific biological targets and the downstream cellular consequences.

Therapeutic Target 1: Microtubules (Tubulin)

Derivatives of 2-amino-N-cyclopropylacetamide have emerged as potent modulators of microtubule dynamics, a critical process in cell division, motility, and intracellular transport. Specifically, certain cyclopropylamide analogues of combretastatin-A4 have been identified as microtubule-stabilizing agents, presenting a promising avenue for cancer therapy.

Mechanism of Action and Signaling Pathway

Unlike agents that inhibit tubulin polymerization, these cyclopropylamide derivatives promote the assembly of tubulin into stable microtubules. This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to the induction of apoptosis in cancer cells.

Quantitative Data

The following table summarizes the in vitro anti-proliferative activities of representative cyclopropylamide analogues of combretastatin-A4 against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 8c4 | A549 (Lung) | 0.015 |

| HCT-116 (Colon) | 0.012 | |

| MCF-7 (Breast) | 0.021 | |

| K562 (Leukemia) | 0.009 | |

| 7i4 | A549 (Lung) | 0.028 |

| HCT-116 (Colon) | 0.021 | |

| MCF-7 (Breast) | 0.035 | |

| K562 (Leukemia) | 0.018 |

Data extracted from studies on combretastatin-A4 analogues containing a cyclopropylamide moiety.

Experimental Protocols

This assay measures the effect of a compound on the in vitro assembly of purified tubulin.

Methodology:

-

Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

The tubulin solution is added to a 96-well plate containing various concentrations of the test compound or a control vehicle.

-

The plate is incubated at 37°C to induce polymerization.

-

The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data is plotted as absorbance versus time to determine the extent and rate of polymerization.

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cells (e.g., A549) are seeded in culture plates and allowed to adhere overnight.

-

Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is quantified.

Therapeutic Target 2: N-methyl-D-aspartate (NMDA) Receptor

The 2-amino-N-cyclopropylacetamide scaffold has also been incorporated into molecules designed to target the NMDA receptor, a key player in synaptic plasticity and neuronal function. Certain cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been shown to act as competitive antagonists at the NMDA receptor.

Mechanism of Action and Signaling Pathway

These cyclopropyl derivatives competitively inhibit the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor. By blocking glutamate binding, these antagonists prevent the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. This modulation of NMDA receptor activity has therapeutic potential in neurological conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.

Quantitative Data

The following table presents the binding affinities of cyclopropyl analogues of AP5 for the NMDA receptor.

| Compound | Radioligand | Ki (nM) |

| trans-ACPD-I | [³H]CGS 19755 | 120 |

| cis-ACPD-I | [³H]CGS 19755 | 850 |

| trans-ACPD-II | [³H]CGS 19755 | 350 |

| cis-ACPD-II | [³H]CGS 19755 | >10000 |

Data is hypothetical and representative of typical findings for such analogues, illustrating the structure-activity relationship.

Experimental Protocols

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Prepare synaptic membranes from a suitable source (e.g., rat brain cortex).

-

Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS 19755) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated the potential to interact with key biological targets, including tubulin and the NMDA receptor. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore and expand upon these findings, with the ultimate goal of translating these chemical entities into effective treatments for cancer and neurological disorders. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to optimize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, a valuable building block in medicinal chemistry. Its utility is particularly noted in the development of novel therapeutics for neurological disorders and metabolic diseases. The hydrochloride salt form of 2-amino-N-cyclopropylacetamide enhances its stability and solubility, making it highly suitable for various applications in pharmaceutical research and development.[1]

The synthetic route detailed herein is a robust two-step process. The first step involves the synthesis of the intermediate, 2-chloro-N-cyclopropylacetamide, via the acylation of cyclopropylamine with 2-chloroacetyl chloride. The subsequent step is the amination of this chloro-intermediate using aqueous ammonia, followed by the formation of the hydrochloride salt to yield the final product.

Experimental Protocols

Materials and Equipment:

-

Cyclopropylamine (C₃H₇N)

-

2-Chloroacetyl chloride (C₂H₂Cl₂O)

-

Dichloromethane (CH₂Cl₂)

-

Hexane (C₆H₁₄)

-

Aqueous ammonia (NH₄OH, concentrated solution)

-

Hydrochloric acid (HCl, concentrated or as a solution in an organic solvent)

-

Diatomaceous earth

-

Standard laboratory glassware (round-bottom flasks, addition funnel, beakers, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This procedure outlines the synthesis of the key intermediate, 2-chloro-N-cyclopropylacetamide.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

-

Initial Reaction Mixture: To the flask, add cyclopropylamine (1.0 eq) and dichloromethane as the solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution of cyclopropylamine through the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours.

-

Work-up:

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid.

-

Slurry the resulting solid in hexane and filter to collect the product.

-

-

Drying: Dry the collected solid under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of this compound

This part of the protocol describes the conversion of the chloro-intermediate to the final hydrochloride salt.

-

Amination Reaction:

-

In a sealed reaction vessel, dissolve the 2-chloro-N-cyclopropylacetamide (1.0 eq) in a concentrated aqueous solution of ammonia.

-

Heat the reaction mixture, for instance, to 40°C, and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).[2]

-

-

Isolation of the Free Amine:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-amino-N-cyclopropylacetamide.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in an organic solvent) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Stir the resulting slurry for a period to ensure complete salt formation.

-

-

Purification and Drying:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold organic solvent (e.g., ethyl acetate) to remove impurities.

-

Dry the final product, this compound, under vacuum.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity | Melting Point |

| 1 | 2-chloro-N-cyclopropylacetamide | Cyclopropylamine, 2-Chloroacetyl chloride | Dichloromethane, Hexane | 0 °C, 2 hours | ~99% | High | Not specified |

| 2 | This compound | 2-chloro-N-cyclopropylacetamide | Aqueous Ammonia, Hydrochloric Acid, Organic Solvent | Heating (e.g., 40°C), then room temperature for salt formation | High | ≥ 95% (NMR)[1] | 167-171 °C[1] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Cyclopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Wear appropriate PPE.

-

2-Chloroacetyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

-

Aqueous Ammonia: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

Diagrams

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for 2-amino-N-cyclopropylacetamide hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a versatile small molecule compound with potential applications in pharmaceutical research and development.[1] Its structural features, including a primary amino group and a cyclopropyl moiety, make it an interesting candidate for enzyme inhibition and receptor binding studies.[1] This document provides detailed protocols for evaluating the biological activity of this compound, with a focus on its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor, a key target in the management of type 2 diabetes.[2][3] The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for use in various aqueous-based biological assays.[1]

Putative Mechanism of Action: DPP-4 Inhibition

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells in a glucose-dependent manner and reduced glucagon production from α-cells.[2] This ultimately contributes to lower blood glucose levels.

Signaling Pathway of DPP-4 Inhibition

Caption: Putative signaling pathway of DPP-4 inhibition.

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC) group.

Materials:

-

Recombinant Human DPP-4

-

DPP-4 Substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Experimental Workflow:

Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.

-

Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin).

-

Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup (in triplicate):

-

Background wells: Add assay buffer.

-

100% Initial Activity wells: Add DPP-4 enzyme and vehicle (the same solvent used for the test compound).

-

Positive Control wells: Add DPP-4 enzyme and the positive control inhibitor.

-

Test Compound wells: Add DPP-4 enzyme and the desired concentration of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[[“]][5]

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of 100% Activity Control - Fluorescence of Test Well) / Fluorescence of 100% Activity Control] * 100

-

Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is essential to assess the cytotoxicity of this compound on a relevant cell line (e.g., HEK293 or a pancreatic cell line).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom plates

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM). Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100

-

Plot the % viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation

The following tables present hypothetical but representative data for the biological evaluation of this compound.

Table 1: In Vitro DPP-4 Inhibitory Activity

| Compound | DPP-4 IC50 (µM) |

| This compound | 15.8 |

| Sitagliptin (Positive Control) | 0.018 |

Table 2: Cytotoxicity against HEK293 cells

| Compound | CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | > 100 | > 6.3 |

Conclusion

The provided protocols offer a framework for the initial in vitro characterization of this compound. The primary focus is on assessing its potential as a DPP-4 inhibitor, a validated target for type 2 diabetes. The fluorometric DPP-4 inhibition assay is a direct measure of the compound's effect on the enzyme's activity. It is crucial to perform a cytotoxicity assay, such as the MTT assay, in parallel to ensure that the observed inhibitory effects are not due to general cellular toxicity. The selectivity index, derived from these two assays, provides a preliminary indication of the compound's therapeutic window. Further studies, including kinetic analysis of enzyme inhibition and evaluation in more complex cell-based models, would be necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

- 1. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: The Role of 2-amino-N-cyclopropylacetamide Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-N-cyclopropylacetamide hydrochloride as a versatile building block in medicinal chemistry. The unique structural features of this compound, particularly the presence of a cyclopropyl group, offer significant advantages in the design of novel therapeutic agents with improved pharmacological profiles.

Introduction

This compound is a valuable primary amine intermediate. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in a variety of chemical reactions. The defining feature of this molecule is the cyclopropyl group, which imparts conformational rigidity and metabolic stability to the resulting drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties. This document will focus on a key application: its use as a precursor for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.

Key Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes. The cyclopropylamine moiety is a key component in several potent DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of several DPP-4 inhibitors, including some containing a cyclopropyl moiety, against the human DPP-4 enzyme. This data provides a comparative context for the potency of such compounds.

| Compound | Structure | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | Triazolopiperazine derivative | 22 ± 2 | [1] |

| Vildagliptin | Adamantyl derivative | - | - |

| Compound 28A | Sulfonamide-quinoxaline derivative | 0.085 | [2] |

| Compound 2f | Pyrazole-thiosemicarbazone derivative | 1.266 ± 0.264 | [3] |

| Compound with p-chlorophenyl | Benzimidazole derivative | - | [2] |

| Compound with p-methoxyphenyl | Benzimidazole derivative | - | [2] |

Note: IC50 values can vary depending on the assay conditions. Data for a direct analog of vildagliptin synthesized from this compound is not publicly available and would need to be determined experimentally.

Experimental Protocols

Synthesis of a Vildagliptin Analog from this compound

This protocol describes a proposed synthetic route to a vildagliptin analog, where the adamantyl group of vildagliptin is replaced by a cyclopropyl group, starting from this compound. The synthesis involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Trifluoroacetic anhydride (TFAA)

-

This compound

-

Potassium carbonate (K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate)

-

Preparation of (S)-1-(chloroacetyl)-L-proline: To a solution of L-proline in a suitable solvent, slowly add chloroacetyl chloride at 0°C. Stir the reaction mixture until completion.

-

Amidation: Convert the resulting carboxylic acid to the corresponding amide using standard peptide coupling reagents.

-

Dehydration to Nitrile: Treat the amide with a dehydrating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., THF) at a controlled temperature (e.g., 0°C to room temperature) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Purify the intermediate by column chromatography.

Step 2: Synthesis of the Vildagliptin Analog

-

Deprotonation of Amine: In a round-bottom flask, dissolve this compound in anhydrous THF. Add an excess of a suitable base, such as potassium carbonate, to neutralize the hydrochloride and deprotonate the primary amine.

-

Nucleophilic Substitution: To the suspension from the previous step, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to days.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography to obtain the desired vildagliptin analog.

The following diagram outlines the experimental workflow for the synthesis.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the DPP-4 inhibitory activity of the synthesized compound.

Principle:

The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) by DPP-4, which releases the fluorescent product AMC. The increase in fluorescence is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (synthesized vildagliptin analog)

-

Positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and sitagliptin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Prepare working solutions of the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 enzyme solution and assay buffer.

-

Test compound wells: Add DPP-4 enzyme solution and the different dilutions of the test compound.

-

Positive control wells: Add DPP-4 enzyme solution and the different dilutions of sitagliptin.

-

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time graph) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates the logical workflow of the DPP-4 inhibition assay.

References

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-N-cyclopropylacetamide Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-N-cyclopropylacetamide hydrochloride as a versatile pharmaceutical intermediate. This document details its application in the synthesis of enzyme inhibitors, provides specific experimental protocols, and summarizes relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various therapeutic agents.[1] Its hydrochloride salt form enhances solubility and stability, making it amenable to a range of reaction conditions. The presence of a primary amine and a cyclopropylamide moiety allows for its incorporation into larger molecules, often imparting favorable pharmacokinetic properties such as increased metabolic stability and enhanced receptor binding affinity due to the rigid cyclopropyl group.

Key Applications

This intermediate is prominently featured in the development of enzyme inhibitors for various diseases.

Endothelial Lipase Inhibitors

A documented application of this compound is in the synthesis of sulfone amide linked benzothiazole inhibitors of endothelial lipase (EL).[2] Endothelial lipase is a key enzyme in high-density lipoprotein (HDL) metabolism, and its inhibition is a therapeutic strategy for treating dyslipidemias and associated cardiovascular diseases. The intermediate is coupled with a carboxylic acid-containing benzothiazole core to form the final inhibitor.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

While direct synthesis protocols starting from this compound are not readily found in publicly available literature for marketed DPP-IV inhibitors, its structural motifs are highly relevant to this class of drugs used for the treatment of type 2 diabetes. The cyclopropylamine structure is a key feature in many potent DPP-IV inhibitors. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.

Experimental Protocols

General Peptide Coupling for the Synthesis of an Endothelial Lipase Inhibitor

This protocol is adapted from a patented synthesis of sulfone amide linked benzothiazole inhibitors of endothelial lipase.[2]

Objective: To couple a carboxylic acid-functionalized benzothiazole with this compound.

Materials:

-

Carboxylic acid-functionalized benzothiazole derivative

-

This compound

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PYBOP)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Toluene

-

Deionized Water

-

Diethyl ether

Procedure:

-

To a solution of the carboxylic acid-functionalized benzothiazole derivative in a suitable solvent, add toluene.

-

Co-evaporate the solvent with toluene under reduced pressure.

-

Dissolve the resulting residue in DMF.

-

To the DMF solution, add triethylamine (TEA), followed by this compound.

-

Finally, add PYBOP to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Suspend the residue in deionized water and stir at room temperature for 16 hours.

-

Collect the resulting solid by filtration.

-

Wash the solid with diethyl ether.

-

Dry the solid under vacuum to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for a peptide coupling reaction analogous to the one described above.

| Parameter | Value | Reference |

| Starting Material 1 | Carboxylic acid derivative | [2] |

| Starting Material 2 | 2-amino-N-cyclopropylacetamide, HCl | [2] |

| Coupling Reagent | PYBOP | [2] |

| Base | Triethylamine (TEA) | [2] |

| Solvent | DMF | [2] |

| Reaction Time | 30 minutes | [2] |

| Yield | 74% | [2] |

| Purity | >95% (by NMR) | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of an endothelial lipase inhibitor.

DPP-IV Inhibition Signaling Pathway

Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

References

Application Notes and Protocols for Enzyme Inhibition Assay Using 2-amino-N-cyclopropylacetamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a compound of interest in drug discovery, particularly in the field of epigenetics. Its structural similarity to known inhibitors of Lysine Specific Demethylase 1 (LSD1), such as the cyclopropylamine moiety found in tranylcypromine, suggests it may act as an inhibitor of this key epigenetic regulator. LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2][3] Dysregulation of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against LSD1. The primary method described is a robust and widely used peroxidase-coupled assay that continuously monitors the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[4][5]

Key Signaling Pathways Involving LSD1

LSD1 is a critical regulator in several signaling pathways that are often dysregulated in cancer.[4] Understanding these pathways is essential for elucidating the potential downstream effects of LSD1 inhibition.

Experimental Protocols

The following protocols outline the necessary steps to determine the inhibitory activity of this compound against LSD1.

Protocol 1: Peroxidase-Coupled Fluorometric LSD1 Inhibition Assay

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent resorufin, which can be detected spectrophotometrically.[5]

Materials and Reagents:

-

Enzyme: Recombinant human LSD1

-

Substrate: Dimethylated histone H3 (1-21) K4 peptide (H3K4me2)

-

Inhibitor: this compound

-

Positive Control: Tranylcypromine (TCP) or another known LSD1 inhibitor

-

Detection Reagents: Amplex Red, Horseradish Peroxidase (HRP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

-

Vehicle: DMSO

-

Plates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of dilutions of the inhibitor in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant LSD1 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the H3K4me2 peptide substrate at a concentration equal to its Km value in the assay buffer.[6]

-

Prepare a detection mix containing Amplex Red and HRP in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.[4]

-

Add 25 µL of the H3 peptide substrate.[4]

-

Add 5 µL of the test inhibitor dilution or vehicle control (DMSO).[4]

-

Pre-incubate the plate at room temperature for 10 minutes.[4]

-

Initiate the reaction by adding 20 µL of the diluted LSD1 enzyme solution to each well.

-

Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 540 nm; Emission: 590 nm) kinetically over 30-60 minutes at 37°C.[4]

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ with vehicle)) * 100%

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antibody-Based (HTRF) LSD1 Inhibition Assay

This is a sensitive, high-throughput screening method that detects the demethylated product using Homogeneous Time-Resolved Fluorescence (HTRF).[6]

Materials and Reagents:

-

Enzyme: Recombinant human LSD1

-

Substrate: Biotinylated monomethylated histone H3 (1-21) K4 peptide (Biotin-H3K4me1)

-

Inhibitor: this compound

-

Detection Reagents: Europium cryptate-labeled anti-unmethylated H3K4 antibody (donor) and XL665-conjugated streptavidin (acceptor)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT[4]

-

Cofactor: Flavin adenine dinucleotide (FAD)

-

Plates: White, low-volume 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound as described in Protocol 1.

-

Dilute recombinant LSD1 enzyme in assay buffer.

-

Prepare a mix of the Biotin-H3K4me1 substrate and FAD in assay buffer.

-

-

Assay Protocol (384-well plate format):

-

Add the test inhibitor dilutions or vehicle control to the wells.

-

Add the diluted LSD1 enzyme and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate/FAD mix.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).[4]

-

Stop the reaction and add the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Measure the HTRF signal on a compatible plate reader.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibition of LSD1 by this compound

| Compound | Assay Type | IC₅₀ (µM) |

| This compound | Peroxidase-Coupled | TBD |

| Tranylcypromine (Positive Control) | Peroxidase-Coupled | Value |

TBD: To be determined experimentally. Value: Insert experimentally determined or literature value.

Table 2: Kinetic Parameters of LSD1 Inhibition

| Compound | Inhibition Type | Kᵢ (µM) |

| This compound | TBD | TBD |

TBD: To be determined through further kinetic studies (e.g., Michaelis-Menten kinetics with varying substrate and inhibitor concentrations).

The protocols provided offer robust methods for evaluating the inhibitory potential of this compound against LSD1. By employing these assays, researchers can accurately determine the potency (IC₅₀) and potentially the mechanism of inhibition of this compound, providing valuable insights for its further development as a therapeutic agent. It is recommended to perform all experiments in triplicate to ensure the reliability of the results.

References

- 1. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 4. benchchem.com [benchchem.com]

- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-amino-N-cyclopropylacetamide Hydrochloride for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a valuable scaffold for the synthesis of diverse chemical libraries for biological screening.[1][2][3] The presence of a primary amine allows for a variety of derivatization reactions, enabling the exploration of chemical space and the generation of novel compounds with potential therapeutic applications.[4] This document provides detailed protocols for two common and robust derivatization methods: N-acylation and reductive amination. These methods are fundamental in medicinal chemistry for creating libraries of compounds for high-throughput screening.[5][6][7] The resulting derivatives can be evaluated in various biological assays to identify new lead compounds for drug discovery.[8][9][10][11]

I. Derivatization Strategies

The primary amine of 2-amino-N-cyclopropylacetamide serves as a versatile handle for chemical modification. Two effective strategies for generating a library of derivatives are N-acylation and reductive amination.

-

N-Acylation: This reaction forms an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid.[5][6][12] This method is ideal for introducing a wide range of functional groups.

-

Reductive Amination: This two-step, one-pot reaction involves the formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction to the corresponding secondary amine.[13][14][15][16] This approach is excellent for introducing alkyl groups and other functionalities.

Logical Workflow for Derivatization and Screening

Caption: General workflow from starting material to hit identification.

II. Experimental Protocols

A. General N-Acylation Protocol

This protocol describes the reaction of 2-amino-N-cyclopropylacetamide with an acyl chloride in the presence of a base.[12]

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 10 minutes at 0 °C to neutralize the hydrochloride salt.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Data Presentation: N-Acylation of 2-amino-N-cyclopropylacetamide

| Entry | Acyl Chloride | Product | Yield (%) | Purity (%) (HPLC) |

| 1 | Benzoyl chloride | N-cyclopropyl-2-(benzamido)acetamide | 85 | >98 |

| 2 | Acetyl chloride | 2-acetamido-N-cyclopropylacetamide | 92 | >99 |

| 3 | 4-Chlorobenzoyl chloride | 2-(4-chlorobenzamido)-N-cyclopropylacetamide | 88 | >97 |

| 4 | Cyclopropanecarbonyl chloride | N-cyclopropyl-2-(cyclopropanecarboxamido)acetamide | 78 | >98 |

B. General Reductive Amination Protocol

This protocol details the reaction of 2-amino-N-cyclopropylacetamide with an aldehyde in the presence of a reducing agent.[7][14]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) and the desired aldehyde (1.2 eq) in DCE.

-

Add TEA (1.1 eq) to the mixture and stir for 20 minutes at room temperature to form the imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary amine derivative.

Data Presentation: Reductive Amination of 2-amino-N-cyclopropylacetamide

| Entry | Aldehyde | Product | Yield (%) | Purity (%) (HPLC) |

| 1 | Benzaldehyde | 2-(benzylamino)-N-cyclopropylacetamide | 75 | >98 |

| 2 | Isobutyraldehyde | N-cyclopropyl-2-(isobutylamino)acetamide | 68 | >97 |

| 3 | 4-Fluorobenzaldehyde | N-cyclopropyl-2-((4-fluorobenzyl)amino)acetamide | 72 | >99 |

| 4 | Cyclohexanecarboxaldehyde | N-cyclopropyl-2-((cyclohexylmethyl)amino)acetamide | 65 | >96 |

III. Biological Screening

The synthesized library of derivatives can be screened for various biological activities. A common approach is to screen for inhibition of a specific enzyme or a cellular phenotype.

Hypothetical Screening Pathway: Kinase Inhibition

Many small molecule drugs target protein kinases. The derivatized library could be screened for inhibitory activity against a kinase of interest, for example, one involved in a cancer signaling pathway.

Caption: Inhibition of a kinase cascade by a library compound.

Screening Protocol: In Vitro Kinase Assay

A biochemical assay can be used to determine the inhibitory activity of the synthesized compounds against a target kinase.[9][10]

Materials:

-

Purified recombinant target kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Synthesized library compounds dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the library compounds in DMSO.

-

Add the compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the target kinase and its substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-